1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a methyl group at the first position, a phenyl group at the fifth position, and an aldehyde group at the third position of the triazole ring
Preparation Methods
The synthesis of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-1,2,4-triazole with benzaldehyde in the presence of an acid catalyst can yield the desired compound. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .
Chemical Reactions Analysis
1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, where the phenyl group can be substituted with other functional groups under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Scientific Research Applications
1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts that alter protein function. These interactions can affect various molecular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Lacks the methyl group at the first position.
1-Methyl-5-phenyl-1H-1,2,4-triazole-3-methanol: Contains a primary alcohol group instead of an aldehyde group.
Properties
IUPAC Name |
1-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-10(11-9(7-14)12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCDFOMRZODKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.